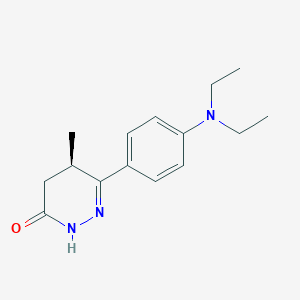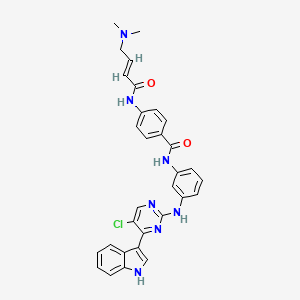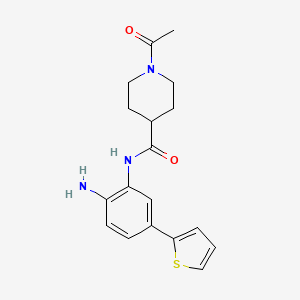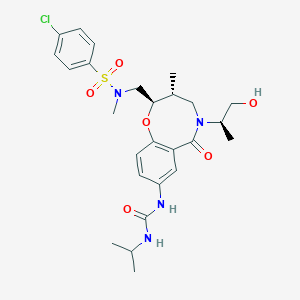
Dnmdp-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dnmdp-2 involves multiple steps, starting with the preparation of the core pyridazinone structure. The key steps include:
Nitration: Introduction of a nitro group to the phenyl ring.
Alkylation: Addition of an ethyl group to the nitrogen atom.
Cyclization: Formation of the pyridazinone ring.
The reaction conditions typically involve the use of strong acids for nitration, alkyl halides for alkylation, and cyclization under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反应分析
Types of Reactions
Dnmdp-2 undergoes several types of chemical reactions, including:
Oxidation: Conversion of the nitro group to a nitroso group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the diethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Commonly uses reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Often employs nucleophiles like sodium azide under basic conditions.
Major Products
科学研究应用
Dnmdp-2 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound for studying complex formation and molecular interactions.
Biology: Investigated for its role in inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
作用机制
Dnmdp-2 exerts its effects by binding to PDE3A, which in turn recruits and stabilizes SLFN12. This complex formation leads to an increase in SLFN12 RNase activity, ultimately resulting in apoptosis of cancer cells. The molecular targets involved include the active site of PDE3A and the C-terminal alpha helix of SLFN12 .
相似化合物的比较
Similar Compounds
Anagrelide: Another PDE3A inhibitor used clinically for treating thrombocytosis.
Nauclefine: A natural product that also induces apoptosis via the PDE3A-SLFN12 pathway.
17-β-estradiol: A hormone that can form similar complexes with PDE3A and SLFN12.
Uniqueness
Dnmdp-2 is unique in its high selectivity and potency in inducing apoptosis in cancer cells expressing elevated levels of PDE3A and SLFN12. This specificity makes it a promising candidate for targeted cancer therapies .
属性
分子式 |
C15H21N3O |
|---|---|
分子量 |
259.35 g/mol |
IUPAC 名称 |
(4R)-3-[4-(diethylamino)phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H21N3O/c1-4-18(5-2)13-8-6-12(7-9-13)15-11(3)10-14(19)16-17-15/h6-9,11H,4-5,10H2,1-3H3,(H,16,19)/t11-/m1/s1 |
InChI 键 |
KQXRMGFFTUWZBC-LLVKDONJSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NNC(=O)C[C@H]2C |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NNC(=O)CC2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3S,4R,5R)-2-[[3-[[[(S)-cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-[(1S)-1-hydroxyethyl]-5-(hydroxymethyl)-N-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-1,2-oxazolidine-3-carboxamide;(3S,4R,5R)-2-[[3-[[[(R)-cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-[(1S)-1-hydroxyethyl]-5-(hydroxymethyl)-N-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-1,2-oxazolidine-3-carboxamide](/img/structure/B10754482.png)
![3-[4-(diethylamino)phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B10754485.png)
![(1R,13R,14S,19S,22R)-13,22-dimethoxy-11,14,16-trimethyl-10,15-dioxo-3,23-dioxa-11,16-diazatricyclo[17.3.1.04,9]tricosa-4,6,8-triene-5-carbonitrile](/img/structure/B10754490.png)

![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,11-pentaen-6-yl]acetamide hydrochloride](/img/structure/B10754502.png)
![13,22-Dimethoxy-11,14,16-trimethyl-10,15-dioxo-3,23-dioxa-11,16-diazatricyclo[17.3.1.04,9]tricosa-4,6,8-triene-5-carbonitrile](/img/structure/B10754511.png)

![8-chloro-N-[2-(dimethylamino)ethyl]-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B10754514.png)
![4-[4-(4-methoxyphenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B10754521.png)
![4-[[[(4S,5S)-8-(3-cyclopentylprop-1-ynyl)-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B10754551.png)
![ethyl (Z)-3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate](/img/structure/B10754559.png)
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B10754565.png)
